molecular formula C40H51Cl4N5O4 B1149943 p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Cat. No. B1149943
M. Wt: 807.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.

Scientific Research Applications

Restoration of p53 Activity

Research indicates that restoring p53 activity through the inhibition of the p53-MDM2 interaction is a promising approach for cancer treatment. Compounds like RG7388 and RG7112 have been developed, targeting this interaction. RG7388, in particular, has demonstrated superior potency and selectivity, marking a significant advancement in this field (Ding et al., 2013).

Discovery of Novel Inhibitors

Novel classes of inhibitors, like dihydroisoquinolinones, have been discovered, offering a new approach to blocking the p53-MDM2 interaction. These inhibitors exhibit significant cellular activity and present a unique binding mode to MDM2, highlighting the diversity in potential treatments (Gessier et al., 2015).

Natural Product Inhibitors

Natural products such as chlorofusin have been identified as inhibitors of the MDM2-p53 interaction. Chlorofusin's complex structure and interaction with MDM2 offer insights into developing new inhibitors with similar biological effects (Clark et al., 2009).

Development of MDM2 Inhibitors

The development of MDM2 inhibitors like NVP-CGM097, which is undergoing clinical trials, reflects significant progress in this field. These inhibitors demonstrate strong potential for treating cancer by targeting the p53:MDM2 interaction, emphasizing their importance in cancer therapy (Holzer et al., 2015).

Protein Engineering and Molecular Dynamics

Studies have explored the conformational states of MDM2 and its interaction with inhibitors. These research efforts reveal that MDM2's unstable elements can be targeted more efficiently, offering alternative approaches to developing MDM2-p53 association inhibitors (Bista et al., 2013).

properties

Molecular Formula

C40H51Cl4N5O4

Molecular Weight

807.68

IUPAC Name

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride

InChI

InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl

Origin of Product

United States

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